![molecular formula C11H19N3O2S B13871569 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with the molecular formula C11H19N3O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 3-aminobenzenesulfonamide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as crystallization, filtration, and drying to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino propyl group but lacks the sulfonamide moiety.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but with different functional groups.
Uniqueness
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to the presence of both the sulfonamide and dimethylamino propyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H19N3O2S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
3-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)8-4-7-13-17(15,16)11-6-3-5-10(12)9-11/h3,5-6,9,13H,4,7-8,12H2,1-2H3 |
Clave InChI |
KUVBBGBWTUHOKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





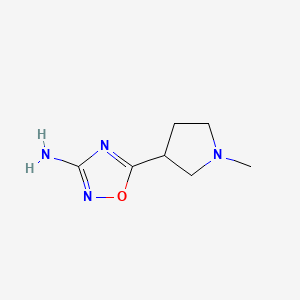
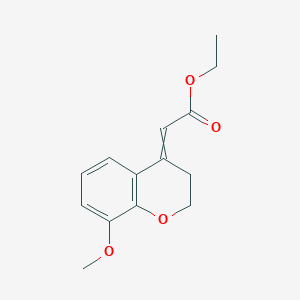
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)
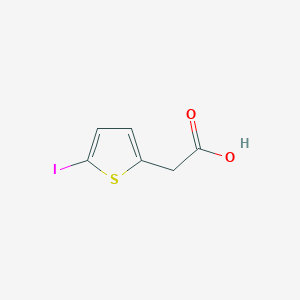


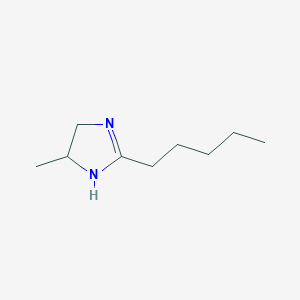
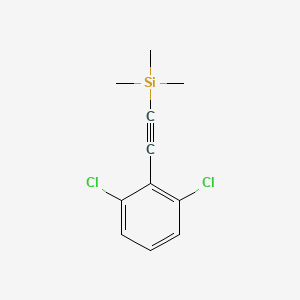
![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
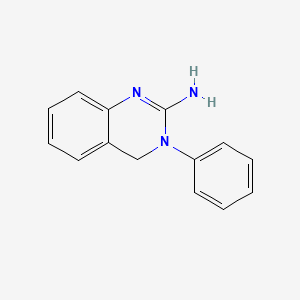
![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
